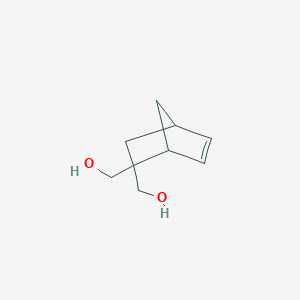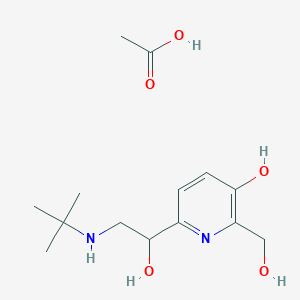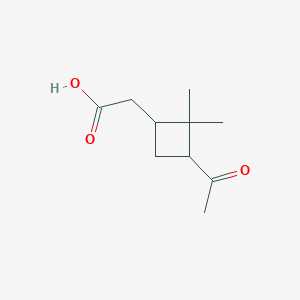
Pinonic acid
Descripción general
Descripción
Pinnonic acid is a naturally occurring compound that is found in various fruits and vegetables, including apples, pears, tomatoes, and peppers. It has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. In recent years, it has also been investigated for its potential use as a therapeutic agent in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disease.
Aplicaciones Científicas De Investigación
Atmospheric Chemistry and Aerosol Formation
Pinonic acid, an oxidation product of α-pinene, plays a significant role in the atmosphere, particularly in the formation and growth of secondary organic aerosols (SOAs). The interaction of cis-pinonic acid with water is crucial for understanding its involvement in SOA formation derived from pinene. This interaction and its implications for nucleation processes and aerosol formation have been studied through spectroscopy and theoretical calculations (Hou, Zhang, Valiev, & Wang, 2017).
The oxidative aging of α-pinene, leading to the formation of this compound, is a significant process in the atmospheric chemistry. This aging process and its impact on SOA aging have been examined using mass spectrometry and temperature-dependent experiments, highlighting the formation of specific low-volatile SOA products from the oxidation of this compound (Muller, Reinnig, Naumann, Saathoff, Mentel, Donahue, & Hoffmann, 2011).
Analytical Techniques and Environmental Sampling
- This compound has been the focus of analytical methods development, such as hollow fiber liquid phase microextraction (HF-LPME), for its analysis in ambient aerosol samples. This method demonstrates high enrichment and efficiency, underscoring the importance of this compound in environmental monitoring and atmospheric studies (Hyder, Genberg, & Jönsson, 2012).
Source Attribution in Atmospheric Studies
- In a study conducted in Duke Forest, North Carolina, this compound, as a product of α-pinene oxidation, was identified in all particulate samples. This finding helps in understanding the contribution of monoterpene emissions to global atmospheric chemistry and SOA formation (Bhat & Fraser, 2007).
Synthesis and Chemical Analysis
The synthesis of this compound from α-pinene and its analysis using gas chromatography highlight its importance in chemical research and its potential applications in various industrial processes (Wei, 2002).
Research on the formation of cis-pinonic acid through the ozonolysis of α- and β-pinene has provided insights into the mechanistic aspects of aerosol formation, which is crucial for understanding atmospheric processes and climate modeling (Jenkin, Shallcross, & Harvey, 2000).
Mecanismo De Acción
Target of Action
Pinonic acid, a major oxidation product of α-pinene , primarily targets atmospheric aqueous phases such as cloud and fog droplets, and aerosol liquid water . These are important reaction media for the processing of water-soluble organic acids .
Mode of Action
This compound undergoes photo-oxidation in the aqueous phase . This process involves the interaction of this compound with hydroxyl radicals (OH) in the presence of light . The reaction mechanisms and product yields are influenced by the pH of the atmospheric aqueous phases .
Biochemical Pathways
The photo-oxidation of this compound leads to the formation of important α-pinene secondary organic aerosol (SOA) tracers, including 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), and norpinic acid (NPA) . These compounds are formed through a charge transfer reaction pathway unique to the aqueous phase .
Result of Action
The photo-oxidation of this compound results in the formation of MBTCA and NPA . The yields of these compounds vary under different pH conditions. Specifically, the yields of NPA and MBTCA were observed at 3.4% and 2.6% under pH 2, but at 10% and 5.0%, respectively, at pH 8 .
Action Environment
The action of this compound is significantly influenced by environmental factors, particularly the pH of the atmospheric aqueous phases . The pH has been found to drastically affect the yield of the oxidation products of this compound . This highlights the importance of environmental conditions in determining the efficacy and stability of this compound’s action.
Safety and Hazards
Pinonic acid is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
The OH-oxidation of pinonic acid in the aqueous phase has been studied . The study identified norpinic acid (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) as major products from this compound . The study also observed drastically different molar yields of NPA and MBTCA under the acidic and basic conditions, likely due to a charge transfer reaction occurring only to the pinate ion .
Análisis Bioquímico
Biochemical Properties
Pinonic acid participates in various biochemical reactions, primarily through its interactions with enzymes and other biomolecules. It is known to undergo photolysis and oxidation reactions. For instance, this compound interacts with hydroxyl radicals (OH) in the aqueous phase, leading to the formation of products like 3-methyl-1,2,3-butanetricarboxylic acid and norpinic acid . These interactions are crucial for understanding the role of this compound in atmospheric processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress response in cells by interacting with reactive oxygen species (ROS). This interaction can lead to changes in gene expression related to antioxidant defense mechanisms. Additionally, this compound’s role in the formation of SOA can indirectly impact cellular functions by altering air quality and, consequently, respiratory health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can undergo photolysis, leading to the formation of various products that interact with biomolecules. For example, the photolysis of this compound results in the formation of limononic acid and other minor products through Norrish type I and II reactions . These reactions involve the cleavage of chemical bonds and the formation of new molecular structures, which can interact with enzymes and other proteins, influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can undergo photolysis in both gas and aqueous phases, with varying rates depending on environmental conditions . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular functions. These effects are particularly relevant in atmospheric studies, where this compound contributes to the formation and aging of SOA.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can induce oxidative stress and inflammation, potentially leading to adverse health effects. Studies have shown that high doses of this compound can affect respiratory function and cause tissue damage due to its role in SOA formation .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the oxidation of α-pinene. It interacts with enzymes like hydroxyl radicals, leading to the formation of various oxidation products. These metabolic pathways are essential for understanding the role of this compound in atmospheric chemistry and its impact on air quality .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water allows it to be readily taken up by cells, where it can interact with intracellular components. The distribution of this compound within tissues can influence its overall impact on cellular functions and health .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the activity and function of this compound, particularly in processes related to oxidative stress and cellular metabolism .
Propiedades
IUPAC Name |
2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDUQQDBXJXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874123 | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473-72-3, 17879-35-5, 61826-55-9 | |
| Record name | Pinonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-DL-Pinonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, (1R,3R)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-acetyl-2,2-dimethylcyclobutylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-Pinonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



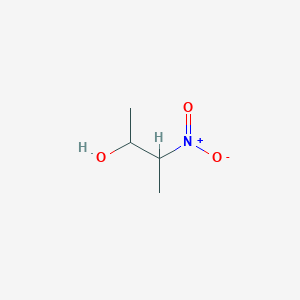
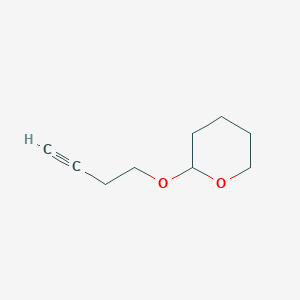

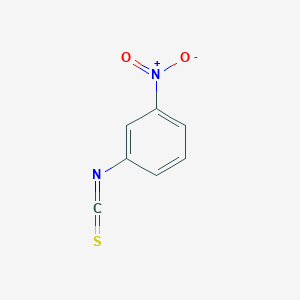
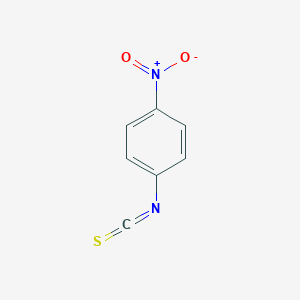
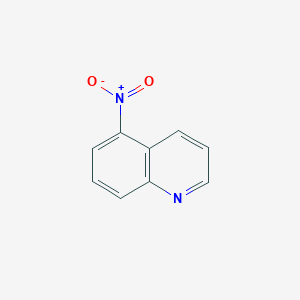
![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)

